Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate
Overview
Description
Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate is a chemical compound belonging to the class of dihydronaphthofurans. These compounds are characterized by their fused arene ring and furan structure, which are found in many natural and synthetic products. Dihydronaphthofurans have attracted significant interest due to their biological and pharmacological activities .
Mechanism of Action
Target of Action
Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate is a member of the dihydronaphthofurans (DHNs) class of compounds . DHNs are widely found in many natural and non-natural products and drug candidates with relevant biological and pharmacological activities . .
Mode of Action
It’s known that dhns exhibit photochromic properties when exposed to uv or sunlight at room temperature , which could potentially influence their interaction with biological targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, DHNs, including this compound, exhibit photochromic properties when exposed to UV or sunlight at room temperature . This suggests that light exposure could potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydronaphthofurans, including ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate, involves various methods. One common approach is the annulation of naphthols with different reagents. For instance, the condensation of 2-naphthol with β-methyl allyl chloride in the presence of sodium methoxide and potassium iodide in methanol at room temperature can yield the desired product .
Industrial Production Methods
Industrial production methods for dihydronaphthofurans typically involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its pharmacological potential in drug development.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate include:
- 2,3-dihydronaphtho[2,1-b]furan
- 2,3-dihydronaphtho[1,2-b]furan
- 2,3-dihydronaphtho[2,3-b]furan
- 1,3-dihydronaphtho[2,3-c]furan
- 1,3-dihydronaphtho[1,2-c]furan
- Vinylidene-1,2-dihydronaphtho[2,1-b]furan
Uniqueness
This compound is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This makes it distinct from other dihydronaphthofurans that may lack this functional group .
Properties
IUPAC Name |
ethyl 1,2-dihydrobenzo[e][1]benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-17-15(16)14-9-12-11-6-4-3-5-10(11)7-8-13(12)18-14/h3-8,14H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMTXLJYTRWJSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377000 | |
Record name | Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62019-34-5 | |
Record name | Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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